molecular formula C22H22ClFN4O3 B2525609 5-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775536-13-4

5-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2525609
CAS RN: 1775536-13-4
M. Wt: 444.89
InChI Key: YVHYQGFEFONJHS-UHFFFAOYSA-N
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Description

5-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C22H22ClFN4O3 and its molecular weight is 444.89. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antimicrobial properties. In a study by Prashanth et al., new benzimidazole-bridged benzophenone-substituted indole scaffolds were synthesized. Among these compounds, 11b, 11e, 11f, and 11h exhibited potent antimicrobial activity against tested strains. These compounds were also subjected to in silico studies, where they were found to interact with FtsZ, a key functional protein in bacterial cell division .

Antifungal Potential

Imidazole-containing compounds, including benzimidazoles, have been explored for their antifungal properties. Although specific data on this compound’s antifungal activity are not readily available, the imidazole moiety is known to be relevant in the context of antifungal drug development .

TRPV1 Antagonism

In a separate study, a related benzimidazole compound (6-tert-butyl-2-[4-(3-chloro-pyridin-2-yl)-2-methyl-piperazin-1-yl]-1H-benzoimidazole) demonstrated potent TRPV1 antagonist activity with an IC50 value of 104 nM. TRPV1 antagonists are of interest due to their potential applications in pain management and other therapeutic areas .

properties

IUPAC Name

3-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN4O3/c1-31-19-12-16(23)4-7-18(19)21(29)27-10-8-15(9-11-27)20-25-26-22(30)28(20)13-14-2-5-17(24)6-3-14/h2-7,12,15H,8-11,13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHYQGFEFONJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

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